molecular formula C17H13ClN2O4S B100304 2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid CAS No. 15958-19-7

2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid

Cat. No.: B100304
CAS No.: 15958-19-7
M. Wt: 376.8 g/mol
InChI Key: IYHIFXGFKVJNBB-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid is a synthetic organic compound with the molecular formula C17H13ClN2O4S and a molecular weight of 376.81 g/mol . This compound is known for its vibrant color and is commonly used as a dye, particularly in the textile industry. It is also referred to by other names such as Pigment Red 53 and D&C Red No. 9 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid typically involves the diazotization of 2-amino-5-chlorotoluene-4-sulphonic acid followed by coupling with 2-hydroxy-1-naphthylamine . The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid primarily involves its ability to form stable complexes with metal ions and proteins. The azo bond in the compound can interact with various molecular targets, leading to changes in their structure and function. In biological systems, it can bind to proteins and enzymes, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid is unique due to its specific molecular structure, which provides distinct color properties and reactivity. Its ability to form stable complexes with metal ions and proteins makes it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21/h2-9,21H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHIFXGFKVJNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2092-56-0 (mono-hydrochloride salt), 5160-02-1 (barium salt 2:1), 67990-35-6 (calcium salt[2:1]), 73263-40-8 (strontium salt[2:1])
Record name D.C. Red No. 9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015958197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047227, DTXSID30859902
Record name D&C Red No. 9 parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15958-19-7
Record name 5-Chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15958-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D.C. Red No. 9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015958197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D&C Red No. 9 parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 53 ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5JEX3KGDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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